N-Nitroso-3-aminopiperidine Trifluoroacetic Acid

CAS No.:

Cat. No.: VC18299410

Molecular Formula: C7H12F3N3O3

Molecular Weight: 243.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12F3N3O3 |

|---|---|

| Molecular Weight | 243.18 g/mol |

| IUPAC Name | 1-nitrosopiperidin-3-amine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C5H11N3O.C2HF3O2/c6-5-2-1-3-8(4-5)7-9;3-2(4,5)1(6)7/h5H,1-4,6H2;(H,6,7) |

| Standard InChI Key | ZEYWJVSGERLXLT-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CN(C1)N=O)N.C(=O)(C(F)(F)F)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

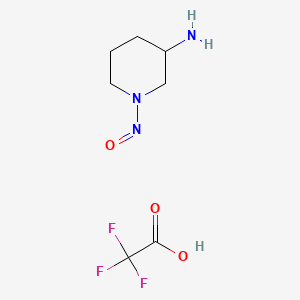

N-Nitroso-3-aminopiperidine TFA salt is systematically named 1-nitrosopiperidin-3-amine 2,2,2-trifluoroacetate . Its structure features a piperidine ring with a nitroso (-N=O) group at the 1-position and an amino (-NH₂) group at the 3-position, ionically paired with trifluoroacetic acid (Figure 1). The TFA counterion enhances solubility in polar solvents, facilitating its use in chromatographic analyses .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂F₃N₃O₃ |

| Molecular Weight | 243.18 g/mol |

| CAS Number | Not assigned |

| IUPAC Name | 1-nitrosopiperidin-3-amine 2,2,2-trifluoroacetate |

| SMILES | O=NN1CCN(N=O)CCCN(N=O)CCN(CC2=CC=C(CN3CCN(N=O)CCCN(N=O)CCN(N=O)CCC3)C=C2)CCC1 |

| InChI | InChI=1S/C28H48N14O6/c43-29-37-13-3-15-41(33-47)23-21-39(31-45)11-1-9-35(17-19-37)25-27-5-7-28(8-6-27)26-36-10-2-12-40(32-46)22-24-42(34-48)16-4-14-38(30-44)20-18-36/h5-8H,1-4,9-26H2 |

Spectroscopic and Chromatographic Signatures

The compound exhibits characteristic UV absorption bands at 228 nm (π→π*) and 332 nm (n→π*), typical of nitrosamines . Mass spectrometry reveals a parent ion peak at m/z 243.1, with fragmentation patterns consistent with N–N bond cleavage . In reversed-phase HPLC, it elutes at 8.2 min under gradient conditions (0.1% TFA in acetonitrile/water), enabling precise quantification in drug formulations .

Synthesis and Manufacturing

Precursor Preparation

The synthesis begins with optically active 3-aminopiperidine, produced via enzymatic resolution or asymmetric catalysis . A patented method involves aroylation of nipecotamide (3-aminopiperidine-2-carboxamide) followed by hydrolysis to yield enantiomerically pure 3-aminopiperidine .

Nitrosation and Salt Formation

Nitrosation employs sodium nitrite (NaNO₂) under acidic conditions (HCl, 0–5°C), converting the secondary amine to the nitroso derivative . Subsequent treatment with trifluoroacetic acid forms the TFA salt, which is purified via recrystallization from ethanol/water mixtures . The process achieves >99% purity, as verified by NMR and LC-MS .

Applications in Pharmaceutical Analysis

Method Validation and QC Testing

The compound is integral to validating HPLC-UV and LC-MS/MS methods for nitrosamine detection . Collaborative studies across 12 laboratories confirmed a relative standard deviation (RSD) of <5% for inter-day precision, meeting ICH Q2(R1) criteria .

Stability and Degradation Pathways

pH-Dependent Degradation

Under alkaline conditions (pH 6–8), N-nitroso-3-aminopiperidine undergoes rapid hydrolysis to formaldehyde and an aminobenzenesulfonic acid derivative . At pH 1–5, degradation slows, yielding 3-aminopiperidine and trace nitrite ions . This pH-sensitive behavior necessitates controlled storage (2–8°C, pH 4.5 buffer) .

Photolytic Decomposition

UV irradiation (λ = 254 nm) cleaves the N–N bond, generating nitric oxide (NO) and a piperidinyl radical . In aqueous solutions, quantum yield (Φ) for photolysis is 0.12 ± 0.03, with oxygen scavengers like ascorbic acid reducing degradation by 40% .

Analytical Methodologies

LC-MS/MS Quantification

A validated method uses a C18 column (2.6 μm, 100 × 4.6 mm) with 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 15 min). MRM transitions m/z 243.1→84.1 (quantifier) and 243.1→58.1 (qualifier) achieve a LOD of 0.05 ng/mL .

NMR Characterization

¹H NMR (600 MHz, D₂O): δ 1.45–1.62 (m, 2H, CH₂), 2.78–2.89 (m, 1H, CH), 3.15–3.30 (m, 4H, NCH₂), 4.10 (s, 1H, NH) . ¹⁹F NMR confirms TFA counterion presence (δ -76.5 ppm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume